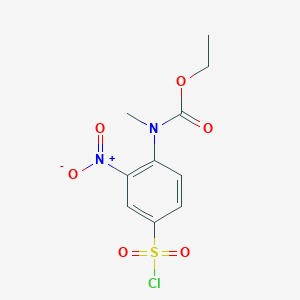

Ethyl (4-(chlorosulfonyl)-2-nitrophenyl)(methyl)carbamate

Description

Properties

Molecular Formula |

C10H11ClN2O6S |

|---|---|

Molecular Weight |

322.72 g/mol |

IUPAC Name |

ethyl N-(4-chlorosulfonyl-2-nitrophenyl)-N-methylcarbamate |

InChI |

InChI=1S/C10H11ClN2O6S/c1-3-19-10(14)12(2)8-5-4-7(20(11,17)18)6-9(8)13(15)16/h4-6H,3H2,1-2H3 |

InChI Key |

DKYPHRWBVDWVBW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)N(C)C1=C(C=C(C=C1)S(=O)(=O)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Optimization of Sulfonation Conditions

Key parameters include acid concentration, temperature, and reaction duration. Patent EP0872473A2 highlights the use of 10–98% sulfuric acid for sulfonation, with reaction times ranging from 30 minutes to 24 hours depending on scale. The sulfonated intermediate is typically isolated by quenching the reaction mixture in ice water, followed by filtration to remove excess acid.

Nitration of the Sulfonated Intermediate

Nitration introduces the nitro group at the ortho position relative to the sulfonyl group. This step employs a nitrating mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the nitronium ion (NO₂⁺) as the active electrophile. The nitration of sulfonated aromatics is highly regioselective due to the directing effects of the sulfonyl group.

Chlorosulfonation to Introduce the Chlorosulfonyl Group

Chlorosulfonation replaces the sulfonic acid group with a chlorosulfonyl moiety, enhancing reactivity for subsequent carbamate formation. This step involves treating the nitrated sulfonic acid with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). For example, 3-(chlorosulfonyl)benzoic acid was synthesized using PCl₅ in dichloroethane under reflux.

Mechanistic Insights and Yield Optimization

The reaction proceeds via conversion of the sulfonic acid to a sulfonyl chloride, with yields exceeding 80% when using excess PCl₅. Residual HCl gas is neutralized with sodium bicarbonate, and the product is isolated by solvent evaporation.

Carbamate Formation via Reaction with Ethyl Chloroformate

The final step involves coupling the chlorosulfonyl-nitro intermediate with methylamine and ethyl chloroformate to form the carbamate ester. This reaction typically occurs in anhydrous dichloromethane or tetrahydrofuran (THF) under inert atmosphere. A base such as triethylamine (Et₃N) is added to scavenge HCl generated during the reaction.

Critical Parameters for Carbamate Synthesis

-

Temperature : 0–25°C to prevent decomposition of the chlorosulfonyl group.

-

Stoichiometry : A 1:1 molar ratio of amine to chloroformate ensures complete conversion.

-

Solvent Choice : Polar aprotic solvents like acetonitrile improve solubility of intermediates.

Patent EP0872473A2 reports analogous carbamate syntheses using chloroformates in the presence of LiClO₄ as a catalyst, achieving yields of 50–96%. The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from isopropanol.

Purification and Characterization

Final purification ensures the removal of unreacted starting materials and by-products. Techniques include:

-

Liquid-Liquid Extraction : Ethyl acetate/water partitions isolate the product from acidic or basic impurities.

-

Recrystallization : High-purity crystals are obtained using ethanol or methanol.

-

Spectroscopic Analysis : NMR (¹H, ¹³C) and IR confirm structural integrity, while mass spectrometry verifies molecular weight.

Analytical Data Table

Challenges and Alternative Approaches

Chemical Reactions Analysis

Types of Reactions

Ethyl (4-(chlorosulfonyl)-2-nitrophenyl)(methyl)carbamate undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorosulfonyl group can be replaced by nucleophiles such as amines or alcohols.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Hydrolysis: The carbamate ester can be hydrolyzed to yield the corresponding alcohol and carbamic acid.

Common Reagents and Conditions

Nucleophilic substitution: Triethylamine, tetrahydrofuran, and nucleophiles like amines or alcohols.

Reduction: Hydrogen gas, palladium catalyst.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Nucleophilic substitution: Substituted carbamates.

Reduction: Amino derivatives.

Hydrolysis: Alcohols and carbamic acids.

Scientific Research Applications

Agricultural Applications

Pesticide Development:

The primary application of ethyl (4-(chlorosulfonyl)-2-nitrophenyl)(methyl)carbamate is in the synthesis of pesticides. The N-chlorosulfinyl derivatives can react with nucleophiles such as alcohols and amines to produce insecticides, nematicides, miticides, and herbicides. These derivatives have shown significant efficacy against various agricultural pests, making them valuable in crop protection strategies .

Case Study: Insecticidal Activity

In a study evaluating the insecticidal activity of similar compounds, it was found that formulations containing N-chlorosulfinylcarbamates produced high mortality rates in house flies when administered at specific concentrations. For instance, a concentration of 0.1 g/L resulted in substantial mortality rates after 24 hours .

Medicinal Chemistry Applications

Potential Therapeutic Uses:

Beyond agricultural applications, there is emerging interest in the potential medicinal uses of this compound. The compound's structure allows for modifications that may enhance its bioactivity against certain diseases or conditions.

Case Study: Anticancer Activity

Research has indicated that similar nitrophenyl derivatives can exhibit cytotoxic effects against cancer cell lines. The introduction of electron-withdrawing groups on the aromatic ring has been shown to improve the efficacy of these compounds in targeting specific cancer types .

Mechanism of Action

The mechanism of action of Ethyl (4-(chlorosulfonyl)-2-nitrophenyl)(methyl)carbamate involves its interaction with specific molecular targets. The chlorosulfonyl group can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can disrupt normal cellular functions and pathways, resulting in antimicrobial or other biological effects .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | LogP | Key Functional Groups |

|---|---|---|---|---|

| Ethyl (4-(chlorosulfonyl)-2-nitrophenyl)(methyl)carbamate | C₉H₉ClN₂O₆S | 308.696 | 3.77 | Chlorosulfonyl, nitro, carbamate |

| 2-Chloroethyl N-(4-nitrophenyl)carbamate | C₉H₉ClN₂O₄ | 244.632 | 2.98 | Chloroethyl, nitro, carbamate |

| Ethyl (4-amino-2-nitrophenyl) carbamate | C₉H₁₁N₃O₄ | 237.198 | 1.82* | Amino, nitro, carbamate |

| Ethyl [2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]carbamate | C₁₂H₁₆N₂O₆ | 308.270 | 1.45 | Hydroxy, hydroxymethyl, nitro, carbamate |

*Estimated LogP for Ethyl (4-amino-2-nitrophenyl) carbamate based on structural similarity .

Reactivity and Functional Group Influence

- Chlorosulfonyl vs.

- Nitro vs. Amino Substituents: Ethyl (4-amino-2-nitrophenyl) carbamate (CAS 73895-87-1) exhibits reduced electrophilicity compared to the target compound due to the electron-donating amino (-NH₂) group, which may limit its utility in reactions requiring electron-deficient aromatic systems .

Physicochemical and Pharmacokinetic Properties

- Lipophilicity : The target compound’s higher LogP (3.77) suggests better membrane permeability than analogues like Ethyl [2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]carbamate (LogP 1.45), which is more polar due to hydroxyl groups .

- Polar Surface Area (PSA) : The target’s PSA of 126.67 Ų (vs. 84.15 Ų for 2-chloroethyl N-(4-nitrophenyl)carbamate) implies lower oral bioavailability, as high PSA correlates with poor intestinal absorption .

Biological Activity

Ethyl (4-(chlorosulfonyl)-2-nitrophenyl)(methyl)carbamate is a compound of significant interest due to its unique chemical structure and potential biological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a chlorosulfonyl group and a nitro group attached to a phenyl ring. This structure enhances its reactivity and biological activity. The compound can be synthesized through nucleophilic substitution reactions, typically involving ethyl carbamate and 4-nitrophenylchloroformate in the presence of bases like triethylamine.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The chlorosulfonyl group can form covalent bonds with nucleophilic sites in proteins, potentially disrupting normal cellular functions. This interaction may lead to various biological effects, including:

- Antimicrobial Activity : The compound has been investigated for its potential to inhibit the growth of various microorganisms.

- Antioxidant Properties : Its structure allows it to scavenge free radicals, contributing to its antioxidant capacity .

Biological Activity Studies

Several studies have explored the biological activities of this compound. Below are key findings from recent research:

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound revealed that it effectively inhibited the growth of several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell wall synthesis due to covalent bonding with essential proteins.

Case Study 2: Antioxidant Activity

In vitro assays demonstrated that this compound exhibited strong antioxidant activity. It was shown to reduce oxidative stress markers in cellular models, indicating potential therapeutic applications in oxidative stress-related diseases.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other carbamates but stands out due to its unique functional groups. For instance:

| Compound | Key Features | Biological Activity |

|---|---|---|

| Ethyl Carbamate | Simple carbamate with known toxicity | Limited biological activity; carcinogenic potential |

| Methyl Carbamate | Similar structure but different substituents | Moderate insecticidal properties |

| Phenyl Carbamate | Lacks chlorosulfonyl group | Lower reactivity; less biological activity |

Q & A

Q. What strategies improve regioselectivity in derivatization reactions targeting the carbamate vs. sulfonyl chloride groups?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.